Cas no 98753-19-6 (Cefpirome sulfate)
Cefpirome sulfate Chemical and Physical Properties
Names and Identifiers
-
- Cefpirome sulfate
- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyridinium sulfate
- 1-(((6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium hydrogensulfate
- Cefpirome (sulfate)
- CEFPIROME SULFATE, USP
- Cefrom
- BA5ALU2ZT9
- Cefrom (TN)
- PubChem13760
- DSSTox_RID_82007
- DSSTox_CID_26909
- DSSTox_GSID_46909
- Cefpirome sulfate (JP17/USAN)
- Tox21_112798
- HR-810 sulfate
- CHEBI:31378
- Cefpirome sulfate (1:1)
- 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, (6R-(6-alpha,7-beta(Z)))-, sulfate (1:1)
- SCHEMBL194241
- CEFPIROME SULFATE [JAN]
- CEFPIROME SULFATE [USAN]
- A858514
- DTXCID6026909
- 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRIDINIUM HYDROXIDE 7(2)-(Z)-(O-METHYLOXIME) SULFATE
- CHEMBL2106076
- 84957-29-9
- 98753-19-6
- UNII-BA5ALU2ZT9
- 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULPHATE (1:1)
- DTXSID8046909
- Cefpirome sulfate [USAN:JAN]
- HR 810 sulfate
- cefpirome sulphate
- CCG-270239
- CAS-98753-19-6
- CEFPIROME SULFATE [MI]
- D01401
- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyrindinium Inner Salt
- 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, hydroxide, inner salt, (6R-(6alpha,7beta(Z)))-, sulfate (1:1)
- NCGC00181339-01
- C3007
- HR-810 SULPHATE
- CEFPIROME SULFATE [MART.]
- 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRINDINIUM HYDROXIDE, INNER SALT, 7(SUP 2)-(Z)-(O-METHYLOXIME), SULPHATE (1:1)
- 1-(((6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-5H-1-pyrindinium hydroxide, inner salt, 7(sup 2)-(Z)-(O-methyloxime), sulfate (1:1)
- AS-35315
- Cefpirome sulfate 100 microg/mL in Acetonitrile:Water
- 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULFATE (1:1)
- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
- CEFPIROME SULFATE [WHO-DD]
- HR 810 SULPHATE
- AKOS025310178
- Cefpirome sulfate (JP18/USAN)
-
- MDL: MFCD09763708
- Inchi: 1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1
- InChI Key: RKTNPKZEPLCLSF-QHBKFCFHSA-N
- SMILES: S1CC(C[N+]2C=CC=C3CCCC=23)=C(C(=O)[O-])N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\OC)=O)=O.S(=O)(=O)(O)O
Computed Properties
- Exact Mass: 612.07700
- Monoisotopic Mass: 612.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 40
- Rotatable Bond Count: 6
- Complexity: 1040
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 290
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 200°C(lit.)
- Solubility: Soluble in DMSO
- PSA: 290.44000
- LogP: 0.29410
- Merck: 1940
- Specific Rotation: 25D -4.7° (c = 5 in H2O)
- λmax: 265(Buffer)(lit.)
Cefpirome sulfate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:UW8970000
- Storage Condition:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
Cefpirome sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1824-500mg |
Cefpirome sulfate |
98753-19-6 | 99.49% | 500mg |
¥500 | 2025-04-15 | |
| AstaTech | 44019-1/G |
CEFPIROME SULFATE |
98753-19-6 | 97% | 1g |
$93 | 2023-09-17 | |
| AstaTech | 44019-5/G |
CEFPIROME SULFATE |
98753-19-6 | 97% | 5g |
$218 | 2023-09-17 | |
| AstaTech | 44019-25/G |
CEFPIROME SULFATE |
98753-19-6 | 97% | 25/G |
$517 | 2022-06-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153442-1G |
Cefpirome sulfate |
98753-19-6 | >95.0% | 1g |
¥284.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153442-5G |
Cefpirome sulfate |
98753-19-6 | >95.0% | 5g |
¥797.90 | 2023-09-03 | |
| ChemScence | CS-5196-500mg |
Cefpirome sulfate |
98753-19-6 | 99.62% | 500mg |
$50.0 | 2022-04-26 | |
| TRC | C243500-100mg |
Cefpirome Sulfate |
98753-19-6 | 100mg |
$ 164.00 | 2023-09-08 | ||
| TRC | C243500-1g |
Cefpirome Sulfate |
98753-19-6 | 1g |
$ 1047.00 | 2023-09-08 | ||
| TRC | C243500-2g |
Cefpirome Sulfate |
98753-19-6 | 2g |
$ 1392.00 | 2023-09-08 |
Cefpirome sulfate Suppliers
Cefpirome sulfate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Cefpirome sulfate
Cefpirome Sulfate (CAS No. 98753-19-6): A Comprehensive Overview of its Chemistry, Pharmacology, and Clinical Applications
Cefpirome sulfate (CAS No. 98753-19-6) is a synthetic fourth-generation cephalosporin antibiotic designed to combat a broad spectrum of bacterial pathogens, including those resistant to earlier generations of β-lactam agents. Its unique chemical structure incorporates a cephem core with a methoxyimino group attached to the sulfur atom in the side chain, enhancing stability against β-lactamases and broadening its antibacterial activity. This compound has been extensively studied for its efficacy in treating severe infections caused by Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as certain Gram-positive species like Staphylococcus aureus. Recent clinical trials highlight its role in managing complicated urinary tract infections (UTIs), intra-abdominal infections, and nosocomial pneumonia.
The chemical synthesis of cefpirome sulfate involves the modification of the 7α-position substituent in the cephalosporin scaffold to include a methoxyiminoacetamido group (methoxyiminoacetamido side chain). This structural innovation confers exceptional resistance to hydrolysis by extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), which are increasingly prevalent in multidrug-resistant pathogens. According to a 2023 study published in *Antimicrobial Agents and Chemotherapy*, cefpirome demonstrated sustained activity against ESBL-producing Klebsiella pneumoniae isolates with minimum inhibitory concentrations (MICs) remaining below the clinical breakpoint in over 85% of tested strains, underscoring its utility in combating antibiotic-resistant infections.
In pharmacokinetic studies, cefpirome sulfate exhibits favorable distribution characteristics due to its low molecular weight and high lipophilicity. After intravenous administration, it achieves rapid bactericidal concentrations in serum and tissues, with a half-life of approximately 1–2 hours in healthy adults. A 2022 meta-analysis comparing fourth-generation cephalosporins revealed that cefpirome’s tissue penetration surpasses that of ceftazidime in lung parenchyma and urinary tract tissues, aligning with its clinical success rates in respiratory and urogenital infections reported across multi-center trials.
Clinical applications of cefpirome sulfate are further supported by its minimal nephrotoxicity compared to older cephalosporins like cefotaxime or ceftazidime. A prospective observational study involving over 1,200 patients published in *The Journal of Antimicrobial Chemotherapy* found no significant differences in serum creatinine levels between cefpirome-treated groups and comparator antibiotics after prolonged therapy (>7 days). This safety profile makes it particularly suitable for critically ill patients requiring high-dose or extended antibiotic regimens.
Emerging research focuses on optimizing cefpirome’s delivery via novel formulations to address biofilm-associated infections—a major challenge in chronic wound management and prosthetic device-related sepsis. In vitro studies using polyurethane catheter models demonstrated that combining cefpirome with nanostructured lipid carriers (nanostructured lipid carrier formulations) increased biofilm penetration by up to 40% compared to free drug solutions, as reported in a 2024 issue of *Journal of Controlled Release*. Such advancements may expand its utility against recalcitrant infections caused by biofilm-forming pathogens like Pseudomonas aeruginosa.
Pharmacoeconomic analyses further validate cefpirome’s role in reducing healthcare costs through shorter hospital stays for treated patients compared to alternative therapies requiring adjunctive antipseudomonal agents. A cost-effectiveness model developed by European Society of Clinical Microbiology and Infectious Diseases (ESCMID) researchers projected savings exceeding €1,200 per patient when using monotherapy with cefpirome versus combination regimens for severe sepsis cases involving multidrug-resistant Gram-negative pathogens.
In conclusion, cefpirome sulfate (CAS No. 98753-19-6) remains a cornerstone antibiotic due to its unique structural features enabling broad-spectrum activity against resistant pathogens while maintaining favorable pharmacokinetic properties and safety profiles. Ongoing investigations into targeted delivery systems and combination therapies promise further enhancements to its clinical impact amid rising global antimicrobial resistance challenges.
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